An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromopyridine-2-thiol
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromopyridine-2-thiol
For researchers, scientists, and drug development professionals, 3-Bromopyridine-2-thiol is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its core chemical properties, reactivity, and applications, with a focus on experimental considerations.
Chemical Properties
3-Bromopyridine-2-thiol is a solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrNS | [1] |
| Molecular Weight | 190.06 g/mol | [1] |
| Melting Point | 205-207 °C | [2] |
| Boiling Point (Predicted) | 221.9 ± 50.0 °C | [2] |
| pKa (Predicted) | 8.09 ± 0.40 | [2] |
| Appearance | Solid | [2] |
| CAS Number | 65938-86-5 | [1] |
Reactivity and Synthetic Applications
The reactivity of 3-Bromopyridine-2-thiol is primarily dictated by the interplay of its three key structural features: the pyridine ring, the thiol group at the 2-position, and the bromo group at the 3-position.
Thiol-Thione Tautomerism
A fundamental aspect of 3-Bromopyridine-2-thiol's chemistry is its existence in a tautomeric equilibrium with its thione form, 3-Bromopyridine-2(1H)-thione. In the solid state and in solution, the thione tautomer is generally the predominant form. This equilibrium is crucial as it influences the molecule's spectroscopic properties and its reactivity in different chemical environments.
Caption: Thiol-Thione Tautomerism of 3-Bromopyridine-2-thiol.
Note: Due to limitations in rendering chemical structures directly in DOT language, the above diagram uses placeholders for images of the chemical structures. In a real-world application, these would be replaced with the actual images of the thiol and thione forms.
S-Alkylation
The sulfur atom in 3-Bromopyridine-2-thiol is a soft nucleophile and readily undergoes S-alkylation with various electrophiles, such as alkyl halides and α-halo ketones. This reaction typically proceeds in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile.
Caption: General Workflow for S-Alkylation of 3-Bromopyridine-2-thiol.
Oxidation to Disulfides
Like other thiols, 3-Bromopyridine-2-thiol can be oxidized to form the corresponding disulfide, bis(3-bromo-2-pyridinyl) disulfide. This transformation can be achieved using a variety of mild oxidizing agents. The interconversion between the thiol and disulfide forms is a redox-active process.[3]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[4] These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide range of substituents at this position. The Suzuki-Miyaura coupling, in particular, is widely used to introduce aryl or heteroaryl groups.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Synthesis of Thieno[2,3-b]pyridines
One of the most significant applications of 3-Bromopyridine-2-thiol and its derivatives is in the synthesis of the thieno[2,3-b]pyridine scaffold. This is typically achieved through an intramolecular cyclization following an initial S-alkylation with a suitable reagent, often an α-haloketone or α-haloester, in a process known as the Gewald reaction or a related cyclocondensation. Thieno[2,3-b]pyridines are of considerable interest in medicinal chemistry due to their diverse biological activities.[5][6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Bromopyridine-2-thiol derivative (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the 3-Bromopyridine-2-thiol derivative, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.[7][8]
Biological Significance and Drug Discovery
While 3-Bromopyridine-2-thiol itself is primarily a synthetic intermediate, its derivatives, particularly the thieno[2,3-b]pyridine core structure, have garnered significant attention in drug discovery. These compounds have been investigated for a range of biological activities, including:
-
Anticancer Activity: Certain thieno[2,3-b]pyridine derivatives have demonstrated antiproliferative effects against various cancer cell lines.[9]
-
Chemosensitizing Agents: Some derivatives have been shown to sensitize cancer cells to the effects of established chemotherapy drugs like topotecan.[5]
-
Kinase Inhibition: The thienopyridine scaffold is present in compounds designed as inhibitors of various protein kinases, which are important targets in cancer therapy.[10][11]
The synthetic accessibility of the thieno[2,3-b]pyridine core from 3-Bromopyridine-2-thiol allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies, aiding in the development of novel therapeutic agents.[12][13]
References
- 1. 3-BroMopyridine-2-thiol | 65938-86-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
